Anti-Breast Cancer Potency: CF₃-Derivative Outperforms Non-CF₃ Analog by 8-Fold
The anti-breast cancer activity of a 3,4-dimethoxyphenyl-isoxazole scaffold is dramatically enhanced by the introduction of a trifluoromethyl (-CF₃) group. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g), exhibits an IC₅₀ of 2.63 µM against MCF-7 cells, which is approximately 8 times more potent than its non-trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14), which has an IC₅₀ of 19.72 µM .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.63 µM (Compound 2g) |
| Comparator Or Baseline | IC₅₀ = 19.72 µM (Compound 14) |
| Quantified Difference | Approximately 7.5-fold increase in potency |
| Conditions | MCF-7 breast cancer cell line; in vitro cytotoxicity assay |
Why This Matters
This direct comparison quantifies the impact of a specific chemical modification, enabling researchers to select the optimal derivative for high-potency anticancer studies, directly impacting experimental success and resource allocation.
- [1] Pattanayak, P., Nikhith, S., Halder, D., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14, 18856-18870. View Source
